molecular formula C12H20N2 B3028384 1,3-Bis(dimethylaminomethyl)benzene CAS No. 19851-44-6

1,3-Bis(dimethylaminomethyl)benzene

Cat. No.: B3028384
CAS No.: 19851-44-6
M. Wt: 192.3 g/mol
InChI Key: OUWLQMIJGBZEME-UHFFFAOYSA-N
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Description

1,3-Bis(dimethylaminomethyl)benzene is an organic compound with the molecular formula C12H20N2. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(dimethylaminomethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzene with formaldehyde and dimethylamine under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(dimethylaminomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction produces primary or secondary amines .

Scientific Research Applications

1,3-Bis(dimethylaminomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(dimethylaminomethyl)benzene involves its interaction with various molecular targets. The dimethylaminomethyl groups can participate in nucleophilic and electrophilic reactions, allowing the compound to act as a versatile intermediate in chemical synthesis. The specific pathways and targets depend on the context of its use, such as in catalysis or as a ligand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(dimethylaminomethyl)benzene is unique due to its dual dimethylaminomethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the formation of complex organometallic compounds and other specialized applications .

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWLQMIJGBZEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19851-44-6
Record name 1,3-Bis(dimethylaminomethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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